REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](O)[CH:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:14])=O.C(N(CC)C(C)C)(C)C>C1(C)C=CC=CC=1>[Cl:14][C:6]1[CH:5]=[CH:4][NH:3][C:2](=[O:1])[C:7]=1[N+:8]([O-:10])=[O:9]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=CC(=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC=CC(=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
47 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at moderate speed
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving an exotherm to 49° C
|
Type
|
CUSTOM
|
Details
|
giving an exotherm to 51° C
|
Type
|
CUSTOM
|
Details
|
over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The reaction is then stirred at 50° C. for 5 hr until IPC
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
consumption of Compound XII
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
50 mL of water is added over 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to rise to 47° C
|
Type
|
STIRRING
|
Details
|
This mixture is stirred for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling to 25° C
|
Type
|
FILTRATION
|
Details
|
The batch is filtered
|
Type
|
WASH
|
Details
|
washing twice with 15 mL of water
|
Type
|
CUSTOM
|
Details
|
The product is dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(NC=C1)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |